(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid
CAS No.:
Cat. No.: VC15781716
Molecular Formula: C10H12BNO5
Molecular Weight: 237.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12BNO5 |
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Molecular Weight | 237.02 g/mol |
IUPAC Name | (3-acetamido-5-methoxycarbonylphenyl)boronic acid |
Standard InChI | InChI=1S/C10H12BNO5/c1-6(13)12-9-4-7(10(14)17-2)3-8(5-9)11(15)16/h3-5,15-16H,1-2H3,(H,12,13) |
Standard InChI Key | QZHAMNSNXSJPQI-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC(=CC(=C1)NC(=O)C)C(=O)OC)(O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure is defined by its boronic acid group () attached to a phenyl ring bearing two functional groups:
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Acetamido (-NHCOCH): Introduces hydrogen-bonding capability and modulates electronic properties.
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Methoxycarbonyl (-COOCH): Enhances steric bulk and influences solubility.
The SMILES notation precisely encodes this arrangement .
Computational Chemistry Insights
Key physicochemical parameters derived from computational models include:
Property | Value |
---|---|
Topological Polar Surface Area (TPSA) | 95.86 Ų |
LogP (Partition Coefficient) | -0.8886 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 3 |
Rotatable Bonds | 3 |
These metrics suggest moderate polarity and solubility, with TPSA indicating significant surface area for intermolecular interactions .
Synthesis and Manufacturing
Production Specifications
Commercial batches of the compound are typically synthesized to 95% purity, as indicated by analytical chromatography. Key manufacturing details include:
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Storage: Sealed containers at 2–8°C under dry conditions.
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Shipping: Stable at room temperature within continental U.S., though variability may occur in other regions .
Quality Control Protocols
Quality assurance requires cross-referencing product (Cat. No. CS-0179015) and batch numbers, ensuring consistency across synthetic routes .
Precautionary Measure | Code |
---|---|
Post-exposure skin wash | P264 |
Eye rinse protocol | P305+P351+P338 |
Contamination avoidance | P280 |
Personal protective equipment (PPE) such as gloves and goggles is mandatory during handling .
Applications in Research
Role in Suzuki-Miyaura Coupling
Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds in the presence of palladium catalysts. The methoxycarbonyl group in this derivative may stabilize intermediates or modulate reactivity in such transformations .
Comparative Analysis with Related Boronic Acids
(3,5-Bis(trifluoromethyl)phenyl)boronic Acid
A structurally distinct boronic acid (CAS 73852-19-4) features trifluoromethyl groups, enhancing lipophilicity () and metabolic stability compared to the acetamido/methoxycarbonyl variant. Such differences underscore the tunability of boronic acids for specific applications .
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